Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor isoforms that play a crucial role in the regulation of cellular processes. Among these, PPAR alpha (PPARα) is a well-studied isoform that is involved in the regulation of lipid metabolism and energy homeostasis. PPARα activators, such as certain peroxisome proliferator chemicals (PPC), have been shown to exert effects that are both dependent and independent of PPARα, suggesting a complex mechanism of action that may involve other nuclear receptors12.
PPARα functions as a ligand-activated transcription factor that regulates gene expression by binding to specific response elements within promoters. It forms heterodimers with the retinoid X receptor and, upon binding an agonist, interacts with cofactors to increase the rate of transcription initiation. Natural ligands for PPARα include fatty acids and eicosanoids, while synthetic ligands such as fibrates have been developed for therapeutic purposes. These ligands have allowed researchers to explore the roles of PPARα in various pathological states, including atherosclerosis, inflammation, cancer, and metabolic diseases2.
However, not all effects of PPARα activators can be attributed to PPARα alone. For instance, di-(2-ethylhexyl) phthalate (DEHP), a plasticizer and PPARα activator, has been shown to induce transcriptional changes in the liver that are independent of PPARα. These changes are mediated by other nuclear receptors, such as the constitutive-activated receptor (CAR), which is involved in the regulation of genes associated with hepatocyte growth and liver tumor induction. This indicates that exposure to PPARα activators can lead to the activation of multiple nuclear receptors, resulting in a broad spectrum of biological effects1.
PPARα plays a significant role in the metabolism of fatty acids in tissues with high oxidative rates, such as the liver. Activation of PPARα, particularly in combination with PPARβ/δ agonism, has been shown to improve steatosis, inflammation, and fibrosis in pre-clinical models of non-alcoholic fatty liver disease (NAFLD). This suggests a potential therapeutic application for PPARα agonists in the treatment of NAFLD, a condition that is becoming increasingly prevalent worldwide6.
The role of PPARα in hepatocyte growth and liver cancer has been highlighted by studies showing that PPCs, including DEHP, can increase the incidence of liver tumors. This effect is mediated not only through PPARα but also through CAR, which suggests that the interplay between different nuclear receptors is critical in the development of liver pathology. Understanding the PPARα-independent effects of PPCs could lead to better strategies for preventing and treating liver cancer1.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9